3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Overview
Description
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, also known as 1-fluoro-3-isocyanato-5-(trifluoromethyl)benzene, is an organic building block containing an isocyanate group.
Scientific Research Applications
Chemical Synthesis and Reactions
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate has been utilized in various chemical syntheses and reactions. For instance, Blackwell et al. (1982) described its reaction with perfluoropropadiene and perfluoropropyne, leading to the formation of specific pyrazoles and triazoles with potential for further chemical applications (Blackwell, Haszeldine, & Taylor, 1982). Similarly, Kuehle and Klauke (1977) explored its use as an intermediate in the production of herbicides and insecticides, highlighting its potential in agricultural chemistry (Kuehle & Klauke, 1977).
Applications in Organic Chemistry
Fernández de Trocóniz et al. (2014) demonstrated the use of this compound in the regioselective addition of isocyanates to fluoroalkylated α,β-unsaturated imines, leading to the synthesis of fluorinated triazinane-2,4-diones and dihydropyrimidin-2(1H)-ones. This showcases its role in the development of novel organic compounds with potential pharmaceutical applications (Fernández de Trocóniz et al., 2014).
Electrocatalysis and Material Science
In the field of material science, aromatic isocyanates like this compound have been utilized to improve the performance of Li-ion batteries. Zhang (2006) demonstrated their ability to reduce initial irreversible capacities in solid electrolyte interface (SEI) formation, contributing to enhanced cycleability in battery technology (Zhang, 2006).
Photoredox Catalysis
In recent years, the role of fluorinated isocyanates in photoredox catalysis has gained attention. Koike and Akita (2016) discussed the utility of such compounds in the fluoromethylation of carbon-carbon multiple bonds, a process crucial in the synthesis of pharmaceuticals and agrochemicals [(Koike & Akita, 2016)](Koike & Akita, 2016).
Safety and Hazards
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, toxic in contact with skin, and fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Mechanism of Action
Target of Action
Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, like other isocyanates, reacts with compounds that have active hydrogen atoms. This reaction typically results in the formation of a covalent bond between the isocyanate group and the hydrogen-bearing compound .
Biochemical Pathways
The reaction of isocyanates with biological molecules can disrupt normal cellular processes .
Pharmacokinetics
Isocyanates are generally rapidly absorbed and distributed in the body, metabolized, and excreted .
Result of Action
Exposure to isocyanates can lead to respiratory and skin sensitization, indicating that these compounds can induce an immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of moisture can lead to hydrolysis of the isocyanate group, reducing its reactivity . Furthermore, temperature and pH can also affect the stability and reactivity of this compound .
Biochemical Analysis
Cellular Effects
Isocyanates are generally known to be toxic and can cause irritation to the eyes, skin, and respiratory tract . They can also cause sensitization, leading to allergic reactions .
Molecular Mechanism
Isocyanates are known to react with nucleophilic groups in biological molecules, which could potentially lead to changes in enzyme activity or gene expression .
Temporal Effects in Laboratory Settings
Isocyanates are generally stable under normal conditions but can polymerize at high temperatures or in the presence of moisture .
Metabolic Pathways
Isocyanates are generally metabolized in the body through conjugation with glutathione, a process which helps to detoxify the isocyanate and facilitate its excretion .
Transport and Distribution
Small, lipophilic compounds like isocyanates can often passively diffuse across cell membranes .
Properties
IUPAC Name |
1-fluoro-3-isocyanato-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSXKYXKAARAKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392532 | |
Record name | 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-19-2 | |
Record name | 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.